molecular formula C14H32N2O6 B1665984 Amino-PEG6-amine CAS No. 76927-70-3

Amino-PEG6-amine

Cat. No.: B1665984
CAS No.: 76927-70-3
M. Wt: 324.41 g/mol
InChI Key: SEBZAAOSFDHURG-UHFFFAOYSA-N
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Description

Amino-PEG6-amine is a polyethylene glycol derivative containing two amino groups. This compound is characterized by its hydrophilic nature, which enhances its solubility in aqueous media. The presence of two amino groups makes it highly reactive with carboxylic acids, activated esters, and carbonyl compounds, making it a versatile reagent in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amino-PEG6-amine can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Amino-PEG6-amine involves its ability to form stable covalent bonds with various functional groups. The amino groups react with carboxylic acids, activated esters, and carbonyl compounds, forming amide or imine linkages. This reactivity allows it to modify proteins, peptides, and other biomolecules, enhancing their solubility, stability, and bioavailability .

Comparison with Similar Compounds

    Amino-PEG4-amine: Contains four ethylene glycol units and two amino groups.

    Amino-PEG8-amine: Contains eight ethylene glycol units and two amino groups.

Uniqueness of Amino-PEG6-amine: this compound strikes a balance between hydrophilicity and spacer length, making it versatile for various applications. Its moderate length allows for efficient conjugation without causing significant steric hindrance, making it a preferred choice for many researchers .

Biological Activity

Amino-PEG6-amine is a bifunctional polyethylene glycol (PEG) derivative characterized by two amino groups. Its chemical formula is C14H32N2O6C_{14}H_{32}N_2O_6, with a molecular weight of approximately 320.43 g/mol. This compound is notable for its ability to enhance the properties of bioconjugates, particularly in drug delivery systems and bioconjugation applications.

This compound features a hydrophilic PEG spacer that significantly increases the solubility of conjugated compounds in aqueous environments. The presence of two amino groups allows for versatile conjugation reactions, making it suitable for various applications in biomedicine, including:

  • Antibody-drug conjugates (ADCs) : Enhancing the delivery and efficacy of therapeutic agents.
  • Proteolysis-targeting chimeras (PROTACs) : Facilitating targeted protein degradation.

While this compound does not exhibit a specific mechanism of action on its own, it functions primarily as a linker molecule. The PEG component improves solubility and stability, while the amino groups facilitate conjugation with biomolecules, enhancing their therapeutic potential. This dual functionality is crucial for developing more effective drug delivery systems.

Biological Activity

The biological activity of this compound has been extensively studied, particularly in the context of drug delivery and bioconjugation:

  • Drug Solubility and Bioavailability : The hydrophilic nature of this compound improves the solubility and bioavailability of poorly soluble drugs, which is critical for effective therapeutic outcomes.
  • Bioconjugation Applications : The compound can form stable conjugates with proteins and other biomolecules, which is essential for creating targeted therapies such as ADCs .
  • Cellular Uptake : Studies have indicated that compounds linked with this compound can achieve higher cellular concentrations compared to their unmodified counterparts, enhancing their therapeutic effects .

Comparative Analysis

The following table compares this compound with other related PEG derivatives:

Compound NameFunctional GroupsUnique Features
Amino-PEG4-amineAmineShorter chain length; less hydrophilicity
Amino-PEG8-amineAmineLonger chain; potentially better solubility
Azido-PEG6-amineAzideSuitable for click chemistry applications
Methoxy-PEG6-amineMethoxyLess reactive; primarily used for passive targeting
Carboxylic Acid PEGCarboxylic AcidReactive with amines; used for different conjugation strategies

This compound stands out due to its dual amino functionality combined with a moderate chain length, making it versatile for various bioconjugation applications while maintaining good solubility properties.

Case Studies

Several studies highlight the effectiveness of this compound in real-world applications:

  • Antibody Conjugation : A study demonstrated that ADCs utilizing this compound showed improved therapeutic index and reduced off-target effects compared to traditional ADCs. The PEG linker provided enhanced stability and solubility in physiological conditions .
  • PROTAC Development : Research involving PROTACs has shown that incorporating this compound as a linker significantly increased the degradation efficiency of target proteins in cellular models, showcasing its potential in targeted cancer therapies .
  • Intracellular Transport : Investigations into the intracellular transport capabilities of aminopolyamines have revealed that compounds similar to this compound can effectively deliver pharmacophores into cells, enhancing therapeutic efficacy against various diseases .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32N2O6/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBZAAOSFDHURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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